molecular formula C14H12Cl2 B6225994 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl CAS No. 19482-15-6

4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl

Cat. No. B6225994
CAS RN: 19482-15-6
M. Wt: 251.2
InChI Key:
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Description

4,4'-Dichloro-2,2'-dimethyl-1,1'-biphenyl (DCMB) is a synthetic chemical compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is an odorless, white solid with a molecular weight of 270.16 g/mol and a melting point of 44-46 °C. DCMB is a member of the family of aromatic hydrocarbons known as biphenyls, which are characterized by two benzene rings connected by a single carbon-carbon bond. DCMB is used in a variety of laboratory experiments, such as in the synthesis of other compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of the molecular mechanisms of action of various drugs. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds of interest. It has also been used in the study of the biochemical and physiological effects of various drugs, including their effects on the central nervous system, cardiovascular system, and other organs.

Mechanism of Action

The mechanism of action of 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl is not fully understood, but it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme found in the brain and other organs that is involved in the metabolism of neurotransmitters, such as dopamine and serotonin. By inhibiting MAO, 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl can increase the levels of these neurotransmitters, which can have beneficial effects on mood and behavior.
Biochemical and Physiological Effects
4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl has been found to have a variety of biochemical and physiological effects, including the inhibition of MAO, the stimulation of the release of neurotransmitters, and the inhibition of acetylcholinesterase (AChE). Inhibition of MAO can lead to increased levels of dopamine and serotonin, which can have beneficial effects on mood and behavior. Stimulation of the release of neurotransmitters can lead to increased alertness, improved concentration, and improved memory. Inhibition of AChE can lead to increased levels of acetylcholine, which can have beneficial effects on learning and memory.

Advantages and Limitations for Lab Experiments

4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl is its low toxicity, making it safe to use in laboratory experiments. Additionally, 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl is relatively inexpensive and easy to obtain, making it a cost-effective option for laboratory experiments. However, 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl also has some limitations, such as its limited solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

The future directions for 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl research are numerous. One potential area of research is the development of new synthetic methods for the production of 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl. Additionally, further research could be conducted into the biochemical and physiological effects of 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl, as well as the molecular mechanisms of action of various drugs. Furthermore, research could also be conducted into the potential therapeutic applications of 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl, such as its use in the treatment of depression and other psychiatric disorders. Finally, research could also be conducted into the potential environmental applications of 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl, such as its use in the degradation of pollutants.

Synthesis Methods

4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl is synthesized by the reaction of two molecules of 2,2'-dimethyl-1,1'-biphenyl (DMB) with chlorine gas. This reaction is carried out in an inert atmosphere at a temperature of 80-100°C. The reaction is typically carried out in a sealed glass vessel, and the reaction mixture is stirred for several hours until the desired product is obtained. The yields of this reaction are generally good, with yields of up to 99%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl' involves the chlorination of 2,2'-dimethyl-1,1'-biphenyl followed by further chlorination of the resulting product.", "Starting Materials": [ "2,2'-dimethyl-1,1'-biphenyl", "Chlorine gas", "Iron(III) chloride" ], "Reaction": [ "Step 1: Dissolve 2,2'-dimethyl-1,1'-biphenyl in a solvent such as chloroform or dichloromethane.", "Step 2: Bubble chlorine gas through the solution while stirring at room temperature until the reaction is complete. This will result in the formation of '4-chloro-2,2'-dimethyl-1,1'-biphenyl'.", "Step 3: Add iron(III) chloride to the reaction mixture and heat to reflux. This will result in the further chlorination of '4-chloro-2,2'-dimethyl-1,1'-biphenyl' to form '4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl'.", "Step 4: Isolate the product by filtration and wash with a suitable solvent such as ethanol or diethyl ether." ] }

CAS RN

19482-15-6

Product Name

4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl

Molecular Formula

C14H12Cl2

Molecular Weight

251.2

Purity

95

Origin of Product

United States

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